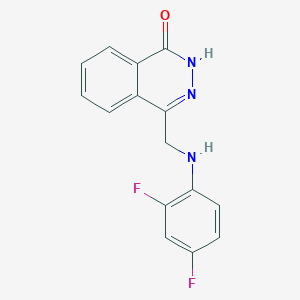

4-((2,4-Difluoroanilino)methyl)-1(2H)-phthalazinone

Description

4-((2,4-Difluoroanilino)methyl)-1(2H)-phthalazinone is a phthalazinone derivative characterized by a 2,4-difluoro-substituted anilino methyl group at the C-4 position of the phthalazinone core (C₈H₆N₂O). Phthalazinones with substitutions at C-4 are recognized as key intermediates in medicinal chemistry due to their diverse pharmacological properties, including vasodilatory, antihypertensive, and enzyme inhibitory activities . The 2,4-difluoroanilino moiety introduces electron-withdrawing fluorine atoms, which may enhance metabolic stability and influence receptor binding compared to other substituents .

Properties

IUPAC Name |

4-[(2,4-difluoroanilino)methyl]-2H-phthalazin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2N3O/c16-9-5-6-13(12(17)7-9)18-8-14-10-3-1-2-4-11(10)15(21)20-19-14/h1-7,18H,8H2,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFPAVGJZPTNQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)CNC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,4-Difluoroanilino)methyl)-1(2H)-phthalazinone typically involves the reaction of 2,4-difluoroaniline with phthalazinone under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used catalysts include palladium-based catalysts, and the reaction may be conducted under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the availability of raw materials. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((2,4-Difluoroanilino)methyl)-1(2H)-phthalazinone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phthalazinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinone oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted phthalazinone compounds.

Scientific Research Applications

4-((2,4-Difluoroanilino)methyl)-1(2H)-phthalazinone has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((2,4-Difluoroanilino)methyl)-1(2H)-phthalazinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The biological activity of phthalazinones is highly dependent on the substituent at the C-4 position. Below is a comparative analysis of 4-((2,4-Difluoroanilino)methyl)-1(2H)-phthalazinone and its analogs:

Key Observations :

Pharmacological Activities

- Vasodilatory and Antihypertensive Effects: Phthalazinones with 4-arylidene or aminophenyl substitutions (e.g., derivatives from and ) exhibit vasodilatory activity. The target compound’s difluoroanilino group may modulate nitric oxide release or calcium channel blocking mechanisms, similar to pyridazinone analogs .

- Enzyme Inhibition : Compounds like MV-54454 (a phosphodiesterase inhibitor) and thromboxane A2 inhibitors highlight the role of C-4 substituents in enzyme selectivity. The fluorine atoms in the target compound could enhance binding to hydrophobic enzyme pockets .

- PARP Inhibition: demonstrates that 4-(substituted benzyl)phthalazinones act as PARP inhibitors. While the target compound has an anilino methyl group instead of benzyl, its electron-withdrawing substituents may similarly stabilize enzyme-inhibitor complexes .

Biological Activity

4-((2,4-Difluoroanilino)methyl)-1(2H)-phthalazinone is a compound of significant interest in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, particularly in the context of its mechanisms of action, efficacy in various disease models, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a phthalazinone core substituted with a difluoroaniline group. Its molecular formula is , and it has a molecular weight of approximately 236.22 g/mol. The presence of fluorine atoms enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cellular signaling pathways, which may contribute to its therapeutic effects against certain cancers and inflammatory diseases.

- Modulation of Gene Expression : The compound can influence the expression of genes associated with cell proliferation and apoptosis, indicating potential applications in oncology.

Anticancer Activity

Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.3 | Induction of apoptosis |

| A549 (Lung Cancer) | 12.8 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10.5 | Inhibition of DNA synthesis |

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

In preclinical models, the compound has shown promise in reducing inflammation. For example, it significantly decreased levels of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Case Studies

- Cystic Fibrosis Research : A patent describes the use of this compound as part of a pharmaceutical composition aimed at treating cystic fibrosis by targeting the cystic fibrosis transmembrane conductance regulator (CFTR) .

- Neuroprotective Studies : Another study investigated its neuroprotective effects in models of neurodegeneration, where it was found to enhance neuronal survival under oxidative stress conditions.

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.5–8.0 ppm for fluorophenyl groups) .

- MS : High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., [M+H]⁺ peak at m/z 316.08) .

- HPLC-PDA : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- X-ray Crystallography : For unambiguous confirmation of crystal structure and stereochemistry .

How does the substitution pattern on the phthalazinone core influence the compound's bioactivity, particularly in PARP inhibition?

Advanced

Substituents at the 4-position significantly modulate PARP-1 inhibition. Key findings include:

Methodological Note : Use molecular docking (e.g., AutoDock Vina) to predict interactions with PARP-1’s NAD⁺-binding domain .

What strategies can resolve discrepancies in reported biological activities of phthalazinone derivatives across different studies?

Advanced

Discrepancies often arise from:

- Assay Conditions : Variations in ATP concentration (e.g., 10 µM vs. 100 µM) affect IC₅₀ values. Standardize using ADP-Glo™ assays .

- Cell Lines : Use isogenic pairs (e.g., BRCA1-deficient vs. wild-type) to isolate PARP-specific effects .

- Substituent Position : Compare 4- vs. 2-substituted derivatives; 4-substituted analogs show higher potency due to spatial alignment with PARP-1’s catalytic site .

Case Study : In thromboxane A2 studies, 4-phenyl derivatives exhibited 10-fold higher activity than 4-chloro analogs due to π-π stacking .

What in vitro and in vivo models are recommended for evaluating the anticancer potential of this compound?

Q. Advanced

- In Vitro :

- In Vivo :

Validation : Cross-validate with PARP-1 knockout mice to confirm target specificity .

How can researchers design experiments to assess metabolic stability and cytochrome P450 interactions for this compound?

Q. Advanced

- Microsomal Stability : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS. Use ketoconazole (CYP3A4 inhibitor) to identify metabolic pathways .

- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP2D6: 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin) .

- In Silico Tools : Predict metabolite profiles using ADMET Predictor™ or SwissADME .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.